Cas no 478045-72-6 (N-{2-(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanylphenyl}-3-methoxybenzenecarboxamide)

N-{2-(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanylphenyl}-3-methoxybenzenecarboxamide structure
478045-72-6 structure
Product name:N-{2-(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanylphenyl}-3-methoxybenzenecarboxamide
CAS No:478045-72-6
MF:
MW:
MDL:MFCD02186649
CID:4653278

N-{2-(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanylphenyl}-3-methoxybenzenecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanylphenyl}-3-methoxybenzenecarboxamide
    • MDL: MFCD02186649

N-{2-(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanylphenyl}-3-methoxybenzenecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00861155-1g
N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-3-methoxybenzamide
478045-72-6 90%
1g
¥4193.0 2024-04-18
A2B Chem LLC
AI78572-10mg
N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-3-methoxybenzamide
478045-72-6 >90%
10mg
$240.00 2024-04-19
A2B Chem LLC
AI78572-500mg
N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-3-methoxybenzamide
478045-72-6 >90%
500mg
$720.00 2024-04-19
A2B Chem LLC
AI78572-1g
N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-3-methoxybenzamide
478045-72-6 >90%
1g
$1295.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626734-10mg
N-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)phenyl)-3-methoxybenzamide
478045-72-6 98%
10mg
¥872.00 2024-05-12
Matrix Scientific
165388-500mg
N-{2-[(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide
478045-72-6
500mg
$918.00 2023-09-07
A2B Chem LLC
AI78572-5mg
N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-3-methoxybenzamide
478045-72-6 >90%
5mg
$214.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626734-5mg
N-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)phenyl)-3-methoxybenzamide
478045-72-6 98%
5mg
¥582.00 2024-05-12
TRC
N154350-50mg
N-{2-[(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide
478045-72-6
50mg
$ 380.00 2022-06-03
TRC
N154350-25mg
N-{2-[(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide
478045-72-6
25mg
$ 230.00 2022-06-03

N-{2-(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanylphenyl}-3-methoxybenzenecarboxamide Related Literature

Additional information on N-{2-(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanylphenyl}-3-methoxybenzenecarboxamide

N-{2-(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanylphenyl}-3-methoxybenzenecarboxamide (CAS No. 478045-72-6): An Overview

N-{2-(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanylphenyl}-3-methoxybenzenecarboxamide (CAS No. 478045-72-6) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its systematic name, is a member of the class of compounds known as sulfonamides and is characterized by its unique structural features, including a cyano group, dimethyl substituents, and a methoxy functional group. These structural elements contribute to its pharmacological properties and biological activity.

The synthesis of N-{2-(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanylphenyl}-3-methoxybenzenecarboxamide involves several steps, including the formation of the sulfide linkage and the introduction of the cyano and methoxy groups. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research and development purposes. The compound's stability and solubility properties have also been optimized to enhance its utility in various biological assays.

In terms of biological activity, N-{2-(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanylphenyl}-3-methoxybenzenecarboxamide has shown promising results in several preclinical studies. One of the key areas of interest is its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases. Additionally, it has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a critical transcription factor involved in inflammation and immune responses.

Beyond its anti-inflammatory properties, N-{2-(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanylphenyl}-3-methoxybenzenecarboxamide has also been investigated for its potential as an anticancer agent. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.

The pharmacokinetic profile of N-{2-(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanylphenyl}-3-methoxybenzenecarboxamide has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have revealed that the compound exhibits favorable pharmacokinetic parameters, with good oral bioavailability and a reasonable half-life. This makes it a promising candidate for further development as a therapeutic agent.

Clinical trials are currently underway to evaluate the safety and efficacy of N-{2-(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanylphenyl}-3-methoxybenzenecarboxamide in human subjects. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and a favorable safety profile. These findings have paved the way for more advanced clinical trials to assess its therapeutic potential in specific disease indications.

In addition to its therapeutic applications, N-{2-(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanylphenyl}-3-methoxybenzenecarboxamide has also been explored for its use as a research tool in understanding biological processes. Its ability to modulate specific signaling pathways makes it a valuable probe for investigating the mechanisms underlying inflammation and cancer. Researchers are using this compound to gain insights into the molecular mechanisms that drive these diseases and to identify potential targets for therapeutic intervention.

The future prospects for N-{2-(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanylphenyl}-3-methoxybenzenecarboxamide are promising. Ongoing research is focused on optimizing its structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop novel formulations that can improve its delivery and bioavailability. These advancements are expected to further expand the therapeutic potential of this compound.

In conclusion, N-{2-(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanylphenyl}-3-methoxybenzenecarboxamide (CAS No. 478045-72-6) is a multifaceted compound with significant potential in both research and therapeutic applications. Its unique structural features and biological activities make it an important molecule in the field of medicinal chemistry. As research continues to advance our understanding of this compound's properties and mechanisms of action, it is likely to play an increasingly important role in the development of new treatments for inflammatory diseases and cancer.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.